molecular formula C17H26N6O4 B10799672 Gly-Phe-Arg

Gly-Phe-Arg

Cat. No.: B10799672
M. Wt: 378.4 g/mol
InChI Key: FXLVSYVJDPCIHH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-phenylalanyl-L-arginine, commonly referred to as Gly-Phe-Arg, is a tripeptide composed of glycine, phenylalanine, and arginine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Phe-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Attachment of the first amino acid: The carboxyl group of glycine is attached to the resin.

    Deprotection: The protecting group on the amino group of glycine is removed.

    Coupling: The carboxyl group of phenylalanine is activated and coupled to the free amino group of glycine.

    Deprotection: The protecting group on the amino group of phenylalanine is removed.

    Coupling: The carboxyl group of arginine is activated and coupled to the free amino group of phenylalanine.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. Additionally, enzymatic synthesis methods may be employed, where specific enzymes catalyze the formation of peptide bonds between the amino acids under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Gly-Phe-Arg can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Gly-Phe-Arg has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of Gly-Phe-Arg are mediated through its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses. The presence of arginine in the sequence enhances the peptide’s stability and affinity for the receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Phe-Arg is unique due to its specific sequence, which imparts distinct biological activities and stability. The presence of arginine enhances its interaction with molecular targets, making it a valuable compound for therapeutic applications.

Properties

Molecular Formula

C17H26N6O4

Molecular Weight

378.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13-/m0/s1

InChI Key

FXLVSYVJDPCIHH-STQMWFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN

Origin of Product

United States

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